Ethacrynic Acid Mercapturate

描述

Ethacrynic Acid Mercapturate is a biochemical compound primarily used in proteomics research. It is a derivative of ethacrynic acid, a well-known diuretic used to treat high blood pressure and edema caused by conditions such as congestive heart failure, liver failure, and kidney failure . This compound is formed by the conjugation of ethacrynic acid with glutathione, resulting in a mercapturate derivative.

准备方法

Synthetic Routes and Reaction Conditions

Ethacrynic Acid Mercapturate can be synthesized through the reaction of ethacrynic acid with glutathione under controlled conditions. The reaction typically involves the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for research and industrial applications .

化学反应分析

Types of Reactions

Ethacrynic Acid Mercapturate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its parent ethacrynic acid.

Substitution: The mercapturate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products can be further analyzed and characterized using techniques such as HPLC and mass spectrometry .

科学研究应用

Pharmacological Applications

Ethacrynic acid is primarily known for its role as a diuretic, which is used in the treatment of conditions such as hypertension and edema associated with heart failure, liver failure, and kidney failure. The mercapturate form plays a crucial role in understanding the metabolism and detoxification pathways of ethacrynic acid.

Biotransformation Pathway

The mercapturic acid pathway is essential for the biotransformation of xenobiotics, including drugs like ethacrynic acid. This pathway involves several enzymatic reactions that convert electrophilic compounds into less toxic forms.

Enzymatic Process

- Glutathione Transferases : These enzymes catalyze the conjugation of ethacrynic acid to glutathione, forming ethacrynic acid mercapturate.

- Dipeptidases : Hydrolyze mercapturic acids to yield cysteine S-conjugates .

Toxicological Implications

This compound's formation is not only a detoxification process but also has implications in understanding drug toxicity and potential adverse effects.

Case Studies

- A study showed that after intravenous administration of ethacrynic acid, significant amounts were excreted as mercapturate in animal models, highlighting its metabolic fate and potential impact on renal function .

- Another clinical trial compared ethacrynic acid with other diuretics in treating acute pulmonary edema, revealing insights into its efficacy and safety profile .

Clinical Research Insights

Clinical studies have further elucidated the pharmacokinetics and therapeutic efficacy of ethacrynic acid and its mercapturate form.

Comparative Studies

- A controlled study demonstrated that patients receiving ethacrynic acid showed significant diuresis compared to those treated with alternative agents, supporting its use in acute settings .

- Research has indicated that the mercapturic metabolite may play a role in mitigating side effects associated with high doses of ethacrynic acid, providing a protective mechanism against nephrotoxicity .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Used as a diuretic for hypertension and edema | Effective in increasing urinary output; reduces extracellular fluid volume |

| Biotransformation | Involves conversion via glutathione transferases | Forms less toxic metabolites including this compound |

| Toxicology | Understanding drug metabolism and potential adverse effects | Significant excretion as mercapturate observed in animal studies |

| Clinical Research | Evaluating efficacy compared to other diuretics | Demonstrated significant diuresis; protective against nephrotoxicity |

作用机制

Ethacrynic Acid Mercapturate exerts its effects by inhibiting the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle and macula densa. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis and reduction of extracellular fluid . Additionally, the compound has been shown to regulate oxidative stress and detoxification pathways by modulating glutathione levels and affecting the activity of glutathione S-transferase .

相似化合物的比较

Similar Compounds

Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.

Bumetanide: A potent loop diuretic with a higher bioavailability compared to ethacrynic acid.

Torsemide: A loop diuretic with a longer duration of action and different pharmacokinetic profile.

Uniqueness

Ethacrynic Acid Mercapturate is unique due to its ability to form conjugates with glutathione, which enhances its detoxification properties and potential anticancer effects. Unlike other loop diuretics, it is not a sulfonamide, making it suitable for individuals with sulfa allergies .

生物活性

Ethacrynic acid mercapturate is a metabolite derived from ethacrynic acid, a loop diuretic that inhibits the sodium-potassium-chloride co-transporter in the renal tubules. This compound is notable for its role in the mercapturic acid pathway, which is crucial for detoxifying electrophilic compounds. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Mercapturic Acid Pathway

The mercapturic acid pathway is a significant detoxification route for xenobiotic and endobiotic electrophiles. The formation of mercapturic acids involves several enzymatic steps:

- Glutathione Conjugation : Ethacrynic acid undergoes conjugation with glutathione (GSH) facilitated by glutathione S-transferases (GSTs).

- Conversion to Mercapturate : The GSH conjugate is subsequently processed through various enzymes, including γ-glutamyltransferases and cysteine S-conjugate N-acetyltransferase, leading to the formation of N-acetyl-l-cysteine S-conjugates (mercapturates) .

This pathway not only aids in detoxification but also plays a role in the bioactivation of certain compounds, potentially leading to reactive intermediates that can influence cellular functions .

Cellular Effects

Ethacrynic acid has been studied for its effects on apoptosis and cell cycle regulation. Research indicates that ethacrynic acid can induce apoptosis in various cell lines, including colon cancer cells. In these studies, treatment with ethacrynic acid resulted in DNA fragmentation and increased levels of apoptotic markers .

Table 1: Summary of Ethacrynic Acid's Biological Effects

The biological activity of this compound can be attributed to its ability to inhibit GSTs, which play a critical role in drug metabolism and detoxification processes. By inhibiting these enzymes, ethacrynic acid may alter the metabolism of various substrates, leading to enhanced cytotoxic effects against cancer cells .

Case Studies

Several studies highlight the potential therapeutic applications of ethacrynic acid and its mercapturate form:

- Bladder Cancer Treatment : A clinical trial has been initiated to assess the efficacy of ethacrynic acid in treating non-muscle invasive bladder cancer. Preliminary results suggest that it may enhance the effectiveness of standard treatments by targeting GST pathways .

- Pulmonary Edema : A controlled study compared ethacrynic acid with mercaptomerin in treating acute pulmonary edema, indicating potential benefits in managing fluid overload conditions .

属性

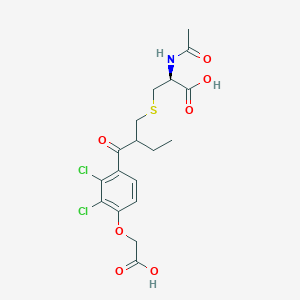

IUPAC Name |

(2S)-2-acetamido-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBZDLDJQLBLZ-TVKKRMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747717 | |

| Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-23-5 | |

| Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。